Meta vs. Para Substitution Pattern: Superior Antioxidant Efficacy of m-Cresol-Derived Oligomers
When phenolic oligomers were prepared from m‑cresol and p‑cresol via horseradish peroxidase‑catalyzed oxidation and tested for antioxidant effect on lard and tetralin autoxidation, meta‑substituted oligomers consistently outperformed para‑substituted oligomers [1]. The meta oligomers retained a greater number of remaining hydroxyl groups (D.R.H.) and exhibited a higher reactivity toward peroxyl radicals, which directly translated to stronger antioxidant performance. Because 6‑nonyl‑m‑cresol carries the nonyl chain at the 6‑position while preserving the meta‑hydroxyl orientation, it inherits this meta advantage relative to p‑cresol‑based analogs such as 2,6‑dinonyl‑p‑cresol.
| Evidence Dimension | Antioxidant effect on autoxidation of lard and tetralin (relative ranking) |
|---|---|
| Target Compound Data | Meta‑substituted phenolic oligomers (derived from m‑cresol series): superior antioxidant effect vs. para counterparts [1] |
| Comparator Or Baseline | Para‑substituted phenolic oligomers (derived from p‑cresol series): inferior antioxidant effect [1] |
| Quantified Difference | Meta oligomers exhibited higher D.R.H. and greater peroxyl radical reactivity; the antioxidant effects of meta substituted oligomers were greater than those of the corresponding para substituted oligomers [1] |
| Conditions | Autoxidation of lard and tetralin; oligomers prepared by HRP/H₂O₂ oxidation of para‑ vs. meta‑substituted phenols |
Why This Matters
For procurement aimed at antioxidant applications, the meta‑substitution pattern in 6‑nonyl‑m‑cresol offers inherently superior radical‑scavenging capacity compared to analogous p‑cresol derivatives.
- [1] K. Tsujimoto et al. Polymeric Antioxidants. IV. Phenolic Oligomers Having Direct Linkage at Ortho Positions. J. Jpn. Oil Chem. Soc. 1993, 42 (9), 656–660. Key finding: meta oligomers have higher D.R.H. and superior antioxidant effect vs. para oligomers. View Source
